molecular formula C18H18BrN7S B4594807 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4594807
M. Wt: 444.4 g/mol
InChI Key: LOELGCCHZRUXNJ-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of pyrazole, triazole, and hydrosulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, hydrosulfide sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or other reduced forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound shares the triazole and benzyl groups but lacks the pyrazole and hydrosulfide functionalities.

    1,4-Di(1H-pyrazol-4-yl)benzene: This compound contains two pyrazole groups but does not have the triazole or hydrosulfide groups.

Uniqueness

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole, triazole, and hydrosulfide groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom also allows for further functionalization through substitution reactions.

Properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)propyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7S/c1-2-16(25-11-14(19)8-21-25)17-22-23-18(27)26(17)15-9-20-24(12-15)10-13-6-4-3-5-7-13/h3-9,11-12,16H,2,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOELGCCHZRUXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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